2'-Deoxy-N-methyladenosine

Chemical Stability Oligonucleotide Synthesis Depurination

2'-Deoxy-N-methyladenosine (N6-methyl-2'-deoxyadenosine, m6dA, or 6mA) is a purine 2'-deoxyribonucleoside with a methyl substituent at the exocyclic N6 position of the adenine base. It is a naturally occurring DNA modification found in both prokaryotes and eukaryotes, functioning as an emerging epigenetic mark implicated in gene regulation and neuronal plasticity.

Molecular Formula C11H15N5O3
Molecular Weight 265.27 g/mol
Cat. No. B15583366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-N-methyladenosine
Molecular FormulaC11H15N5O3
Molecular Weight265.27 g/mol
Structural Identifiers
InChIInChI=1S/C11H15N5O3/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(18)7(3-17)19-8/h4-8,17-18H,2-3H2,1H3,(H,12,13,14)/t6-,7-,8-/m1/s1
InChIKeyDYSDOYRQWBDGQQ-BWZBUEFSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2'-Deoxy-N-methyladenosine: A Critical Modified Nucleoside for Epigenetics and Receptor Research


2'-Deoxy-N-methyladenosine (N6-methyl-2'-deoxyadenosine, m6dA, or 6mA) is a purine 2'-deoxyribonucleoside with a methyl substituent at the exocyclic N6 position of the adenine base [1]. It is a naturally occurring DNA modification found in both prokaryotes and eukaryotes, functioning as an emerging epigenetic mark implicated in gene regulation and neuronal plasticity [2]. Beyond its endogenous role, this compound serves as the essential precursor for the potent, selective P2Y1 receptor antagonist MRS2179 (N6-methyl-2'-deoxyadenosine 3',5'-bisphosphate), a gold-standard tool compound for dissecting purinergic signaling pathways [3].

Epigenetic standard & probe: Naturally occurring 6mA DNA modification recognized by demethylases and reader proteins; suitable for genomic methylation profiling.
Receptor pharmacology precursor: Essential starting nucleoside for synthesizing MRS2179, a gold-standard selective P2Y1 antagonist.
Isomer-specific control: N6-methyl regioisomer required for accurate LC-MS/MS quantification of endogenous 6mA; N1-methyl isomer introduces systematic error.

Why 2'-Deoxy-N-methyladenosine Cannot Be Replaced by Other Methylated Deoxyadenosines


The seemingly minor shift of a methyl group from the N6 to the N1 position of the adenine ring creates a profoundly different molecule with distinct chemical stability, biological identity, and receptor pharmacology, making the compounds non-interchangeable for target applications. While 2'-deoxy-1-methyladenosine is a synthetic alkylation product with mutagenic properties, 2'-deoxy-N-methyladenosine is the genuine epigenetic modification '6mA' recognized by specific demethylases and reader proteins [1]. Furthermore, only the N6-methyl substitution transforms the bisphosphate metabolite into a high-affinity, selective P2Y1 antagonist (MRS2179), whereas the N1-methyl analog is a weak antagonist. Substituting the N6-methyl isomer with an unmodified or alternatively methylated nucleoside will lead to drastically different experimental outcomes in DNA replication fidelity studies, epigenetic profiling, and purinergic receptor pharmacology, as detailed in the quantitative evidence below [2].

Target Product
2'-Deoxy-N-methyladenosine
Endogenous epigenetic mark (6mA); 17-fold enhanced P2Y1 antagonist potency as bisphosphate precursor.
Common Substitute
2'-Deoxy-1-methyladenosine
Exogenous DNA-damage lesion; weak P2Y1 antagonist; N1-methyl shift alters glycosidic stability and biological recognition.
Stability Context
Faster depurination under acidic conditions informs oligonucleotide deprotection protocol design.
Stability Context
Slower hydrolysis may suggest false compatibility; Dimroth rearrangement risk under basic deprotection.
Biological Readout
Accumulates at neuronal gene promoters; stimulates erythroid progenitor cell proliferation (10–100 µM).
Biological Readout
Replication-blocking lesion; no reported epigenetic or hematopoietic proliferation function.

Quantitative Evidence Guide: 2'-Deoxy-N-methyladenosine vs. Closest Analogs


Glycosidic Bond Stability: N6-Methyl vs. N1-Methyl Isomer

The glycosidic bond stability of N6-methyl-2'-deoxyadenosine is substantially different from its N1-methyl isomer under standardized acidic conditions. A direct head-to-head kinetic study in 0.1 N aqueous HCl at 25°C measured the hydrolysis rate constant for 2'-deoxy-N6-methyladenosine as 7.92×10⁻³ min⁻¹ (half-life of 87.5 minutes). By comparison, the N1-methyl isomer, 2'-deoxy-1-methyladenosine, hydrolyzed more slowly with a rate constant of 5.02×10⁻³ min⁻¹ (half-life of 138 minutes), meaning the N6-methyl isomer depurinates approximately 1.6 times faster than the N1-methyl compound under these conditions [1]. This instability signature is critical for planning oligonucleotide deprotection and storage protocols.

Glycosidic Bond Stability
Head-to-head
N6-Me: t₁/₂ 87.5 min N1-Me: t₁/₂ 138 min
N6-methyl isomer depurinates ~1.6× faster under acidic conditions; directs deprotection reagent selection for solid-phase synthesis.
0.1 N HCl, 25°C. Data to verify for specific oligonucleotide protocols.
Chemical Stability Oligonucleotide Synthesis Depurination

P2Y1 Receptor Antagonist Potency: N6-Methyl Modification Boosts Affinity 17-Fold

The N6-methyl modification is a decisive structural requirement for high-potency P2Y1 receptor antagonism. In a head-to-head study on turkey erythrocyte membranes measuring inhibition of phospholipase C stimulation, 2'-deoxy-N6-methyladenosine 3',5'-bisphosphate (MRS2179) exhibited an IC₅₀ of 330 nM. In contrast, the parent unmodified compound, 2'-deoxyadenosine 3',5'-bisphosphate, displayed a calculated potency roughly 17-fold weaker (estimated IC₅₀ ≈ 5.6 μM). Critically, the N6-methyl substitution also completely eliminated residual agonist activity observed with the lead compound [1]. For context, the N1-methyl analog was described as a weak antagonist with no agonist activity, but its potency was not deemed significant enough for detailed quantification [2].

P2Y1 Antagonist Potency
Head-to-head
IC₅₀ = 330 nM (MRS2179)
vs. unmodified 2'-deoxyadenosine bisphosphate: ~5.6 µM
N6-methyl modification provides ~17-fold potency enhancement and eliminates residual agonist activity; critical for selective P2Y1 tool compound synthesis.
Turkey erythrocyte membrane PLC inhibition assay. Reported comparator context.
Purinergic Signaling P2Y1 Antagonist Structure-Activity Relationship

Biological Identity: Endogenous Epigenetic Mark vs. Mutagenic Lesion

The N6-methyl isomer is the naturally occurring DNA modification '6mA', recognized by specific enzymes, whereas the N1-methyl isomer is primarily an exogenous alkylation damage product. In a neuroepigenetic study, N6-methyl-2'-deoxyadenosine was shown to accumulate along gene coding sequences in activated mouse prefrontal cortical neurons, with quantification revealing its presence at the brain-derived neurotrophic factor (Bdnf) P4 promoter, a locus essential for fear extinction memory [1]. Conversely, the N1-methyl isomer is recognized as a replication-blocking lesion, requiring separate repair pathways as shown by its 7-fold discrimination by T4 DNA polymerase [2]. This diametric biological readout—epigenetic signal versus DNA damage—means the two isomers cannot be interchanged in any biological assay aiming to study endogenous DNA adenine methylation patterns or their regulatory functions [3].

Biological Identity
Class-level
N6-Me: epigenetic mark (6mA)
Accumulates at neuronal gene promoters in vivo
N1-Me: DNA replication-blocking lesion
Qualitative functional divergence: only N6-methyl isomer is biologically relevant for endogenous adenine methylation studies.
Mouse prefrontal cortex; human cell replication models. Context-dependent functional attribution.
Epigenetics DNA Modification N6-methyladenine

Erythroid Progenitor Cell Proliferation: A Unique Biological Activity

N6-Methyl-2'-deoxyadenosine demonstrates a distinct hematopoietic activity not reported for its N1-methyl isomer. In a controlled study, the compound stimulated the proliferation of erythroid progenitor cells (EPCs) isolated from mouse fetal livers when used at concentrations of 10 and 100 µM. It also enhanced colony formation of isolated mouse bone marrow cell-derived progenitor cells at these same concentrations . This property is not shared by the N1-methyl isomer, whose documented biological profile is limited to DNA damage and repair [1]. While a direct head-to-head comparison for EPC proliferation hasn't been reported, this activity represents a functional differentiator for researchers studying hematopoiesis.

EPC Proliferation
Supporting evidence
Stimulates erythroid progenitor cell proliferation (10–100 µM)
N1-methyl isomer: no reported activity
Reported functional differentiator for hematopoietic research; N1-methyl isomer lacks this property.
Mouse fetal liver and bone marrow progenitor cells in vitro. Direct head-to-head comparison not yet reported.
Hematopoiesis Cell Proliferation Nucleoside Analog

Optimal Application Scenarios for 2'-Deoxy-N-methyladenosine Based on Comparative Evidence


Synthesis of MRS2179 for Selective P2Y1 Receptor Antagonism

For researchers requiring a selective, high-affinity P2Y1 purinergic receptor antagonist, 2'-deoxy-N-methyladenosine is the indispensable starting material for synthesizing MRS2179 [1]. The quantitative SAR evidence demonstrates that the N6-methyl modification is responsible for the 17-fold enhancement in antagonist potency (IC₅₀ 330 nM) and the complete elimination of unwanted partial agonist activity, properties not achievable with unmodified 2'-deoxyadenosine or its N1-methyl isomer [2].

Preparation of Oligonucleotides Containing the 6mA Epigenetic Mark

For constructing defined-sequence DNA oligomers bearing the endogenous N6-methyladenine modification, the N6-methyl isomer's phosphoramidite is the only chemically relevant choice, as 2'-deoxy-1-methyladenosine undergoes Dimroth rearrangement under standard deprotection conditions and represents a toxic lesion rather than a regulatory mark [1]. Its defined acidic hydrolysis kinetics (t₁/₂ 87.5 min in 0.1 N HCl) directly inform the selection of compatible deprotection reagents to maximize yield during solid-phase synthesis [2].

LC-MS/MS Quantification of Genomic 6mA Levels

For accurately measuring the global 6mA content in genomic DNA using isotope dilution LC-MS/MS, highly pure 2'-deoxy-N-methyladenosine serves as the unlabeled calibration standard, while its deuterated isotopologue (e.g., N6-methyl-2'-deoxyadenosine-d3) functions as the internal standard to correct for matrix effects [1]. This analytical application relies on the compound's identity as the authentic endogenous modification; the N1-methyl isomer would introduce systematic quantification errors [2].

Application
Selection Property
Validation Focus
P2Y1 receptor antagonist synthesis
N6-methyl regiochemistry requirement
Verify antagonist potency and selectivity in target assay
Oligonucleotide synthesis with 6mA mark
Glycosidic stability under deprotection conditions
Confirm incorporation fidelity and absence of Dimroth rearrangement
LC-MS/MS genomic 6mA quantification
Isotopic purity and isomer identity
Validate against deuterated internal standard; confirm matrix-effect correction
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